molecular formula C28H34O2 B160557 alpha,alpha'-Bis(4-hydroxy-3,5-dimethylphenyl)-1,4-diisopropylbenzene CAS No. 36395-57-0

alpha,alpha'-Bis(4-hydroxy-3,5-dimethylphenyl)-1,4-diisopropylbenzene

Cat. No.: B160557
CAS No.: 36395-57-0
M. Wt: 402.6 g/mol
InChI Key: SIDYFHJPUCRHJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

alpha,alpha’-Bis(4-hydroxy-3,5-dimethylphenyl)-1,4-diisopropylbenzene: is an organic compound characterized by its unique structure, which includes two hydroxy groups and multiple methyl and isopropyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha,alpha’-Bis(4-hydroxy-3,5-dimethylphenyl)-1,4-diisopropylbenzene typically involves multi-step organic reactions. One common method includes the alkylation of 4-hydroxy-3,5-dimethylphenol with 1,4-diisopropylbenzene under acidic conditions. The reaction conditions often require a catalyst such as sulfuric acid or aluminum chloride to facilitate the electrophilic aromatic substitution.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

alpha,alpha’-Bis(4-hydroxy-3,5-dimethylphenyl)-1,4-diisopropylbenzene undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Halogenated derivatives and other substituted products.

Scientific Research Applications

alpha,alpha’-Bis(4-hydroxy-3,5-dimethylphenyl)-1,4-diisopropylbenzene has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism by which alpha,alpha’-Bis(4-hydroxy-3,5-dimethylphenyl)-1,4-diisopropylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxy groups can form hydrogen bonds with active sites, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • alpha,alpha’-Bis(4-hydroxyphenyl)-1,4-diisopropylbenzene
  • alpha,alpha’-Bis(4-hydroxy-3-methylphenyl)-1,4-diisopropylbenzene
  • alpha,alpha’-Bis(4-hydroxy-3,5-diethylphenyl)-1,4-diisopropylbenzene

Uniqueness

alpha,alpha’-Bis(4-hydroxy-3,5-dimethylphenyl)-1,4-diisopropylbenzene is unique due to the presence of both hydroxy and multiple methyl groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

4-[2-[4-[2-(4-hydroxy-3,5-dimethylphenyl)propan-2-yl]phenyl]propan-2-yl]-2,6-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34O2/c1-17-13-23(14-18(2)25(17)29)27(5,6)21-9-11-22(12-10-21)28(7,8)24-15-19(3)26(30)20(4)16-24/h9-16,29-30H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIDYFHJPUCRHJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)C(C)(C)C2=CC=C(C=C2)C(C)(C)C3=CC(=C(C(=C3)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70545913
Record name 4,4'-[1,4-Phenylenedi(propane-2,2-diyl)]bis(2,6-dimethylphenol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70545913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36395-57-0
Record name 4,4'-[1,4-Phenylenedi(propane-2,2-diyl)]bis(2,6-dimethylphenol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70545913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name alpha,alpha'-Bis(4-hydroxy-3,5-dimethylphenyl)-1,4-diisopropylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.